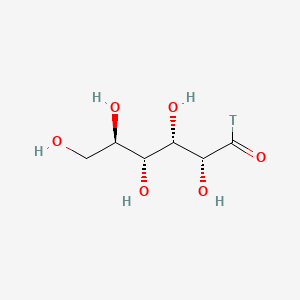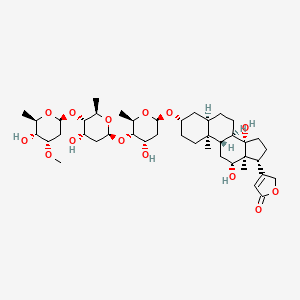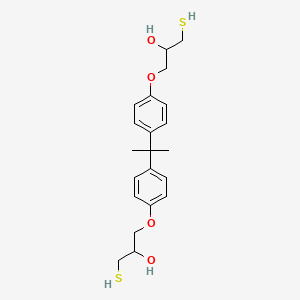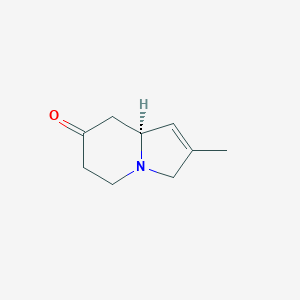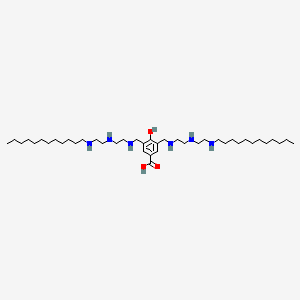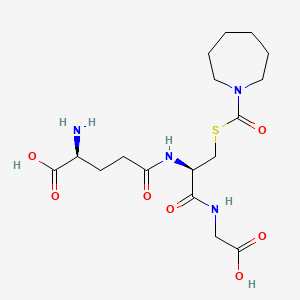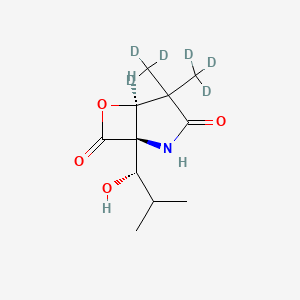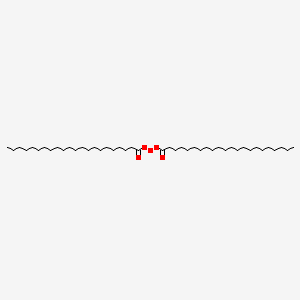
strontium;docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium docosanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and docosanoic acid, a long-chain fatty acid Strontium is known for its applications in various fields, including medicine and materials science, while docosanoic acid is commonly found in natural fats and oils
准备方法
Synthetic Routes and Reaction Conditions
Strontium docosanoate can be synthesized through a reaction between strontium salts (such as strontium chloride or strontium nitrate) and docosanoic acid. The reaction typically involves dissolving the strontium salt in water and then adding docosanoic acid dissolved in an organic solvent. The mixture is then heated to facilitate the reaction, resulting in the formation of strontium docosanoate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of strontium docosanoate may involve more advanced techniques such as solvent extraction, crystallization, and purification processes to ensure high purity and yield. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Strontium docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form strontium oxide and other oxidation products.
Reduction: Reduction reactions can convert strontium docosanoate into strontium metal and docosanoic acid.
Substitution: The strontium ion in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled temperature and pH conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can facilitate the reduction process.
Substitution: Ion-exchange reactions can be carried out using solutions of other metal salts under ambient conditions.
Major Products Formed
Oxidation: Strontium oxide and various organic oxidation products.
Reduction: Strontium metal and docosanoic acid.
Substitution: New metal-docosanoate compounds depending on the substituting metal ion.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other strontium-containing compounds and materials.
Biology: Investigated for its potential role in bone regeneration and as a biomaterial for tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: Utilized in the production of specialized coatings, lubricants, and as an additive in polymer formulations.
作用机制
The mechanism of action of strontium docosanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can replace calcium ions in bone mineralization processes, promoting bone formation and reducing bone resorption. The docosanoate component may enhance the bioavailability and stability of the compound, facilitating its therapeutic effects. Molecular targets include osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), with pathways involving calcium signaling and bone remodeling.
相似化合物的比较
Similar Compounds
Strontium ranelate: Another strontium-based compound used in the treatment of osteoporosis.
Calcium docosanoate: A similar compound where calcium replaces strontium.
Magnesium docosanoate: A compound with magnesium instead of strontium.
Uniqueness
Strontium docosanoate is unique due to the specific combination of strontium and docosanoic acid, which imparts distinct properties such as enhanced bone regeneration potential and specific chemical reactivity. Compared to strontium ranelate, strontium docosanoate may offer different bioavailability and therapeutic profiles. The long-chain fatty acid component (docosanoate) also provides unique solubility and stability characteristics compared to other metal-docosanoate compounds.
属性
分子式 |
C44H86O4Sr |
|---|---|
分子量 |
766.8 g/mol |
IUPAC 名称 |
strontium;docosanoate |
InChI |
InChI=1S/2C22H44O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
InChI 键 |
AMDWOFASIZJYBK-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


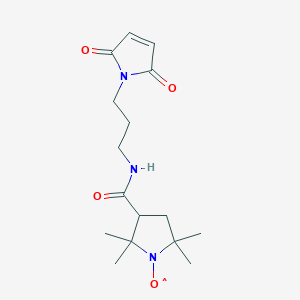
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
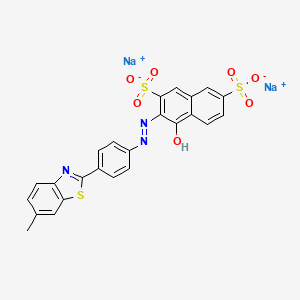
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
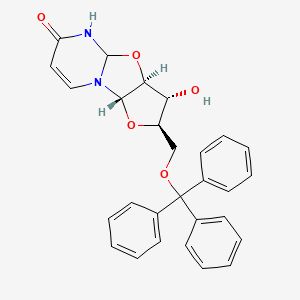
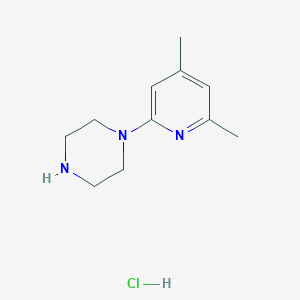
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
